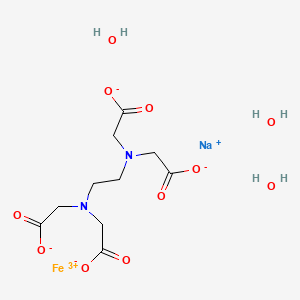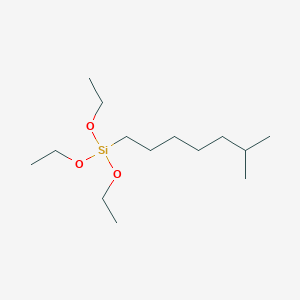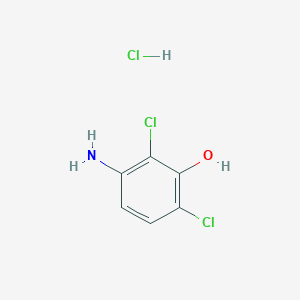
Clopidogrel Intermediate
Übersicht
Beschreibung
Clopidogrel Intermediate is a crucial compound in the synthesis of Clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke in individuals at high risk. Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The intermediate plays a vital role in the production of Clopidogrel, ensuring the final product’s efficacy and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Clopidogrel Intermediate typically involves several synthetic steps. One common method starts with L-2-chlorophenylglycine as the starting material. This compound undergoes esterification with methanol to form L-2-chlorophenylglycine methyl ester. The ester is then resolved using L-(+)-tartaric acid to obtain S-(+)-chlorophenylglycine methyl ester. This intermediate reacts with 2-(2-thienyl)-ethanol-p-toluenesulfonate to form 2-chlorophenyl-2-thienylethylamine methyl acetate hydrochloride. Finally, this compound undergoes cyclization with formaldehyde to produce Clopidogrel, which is then acidified with sulfuric acid to obtain Clopidogrel hydrosulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and environmental safety. The reactions are typically carried out at controlled temperatures and pressures, using industrial-grade solvents and reagents. The final product is purified through crystallization or other separation techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Clopidogrel Intermediate undergoes various chemical reactions, including:
Oxidation: The intermediate can be oxidized to form different oxidation states, which may be useful in further synthetic steps.
Reduction: Reduction reactions can modify the intermediate’s functional groups, making it suitable for subsequent reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
Clopidogrel Intermediate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of Clopidogrel and other related compounds.
Biology: Researchers study the intermediate to understand its role in the metabolic activation of Clopidogrel.
Medicine: The intermediate is crucial in developing antiplatelet therapies for preventing heart attacks and strokes.
Industry: It is used in the large-scale production of Clopidogrel, ensuring a consistent supply of this essential medication
Wirkmechanismus
Clopidogrel Intermediate itself does not have a direct therapeutic effect. it is a precursor to Clopidogrel, which exerts its effects by inhibiting the P2Y12 component of ADP receptors on the platelet surface. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, reducing platelet aggregation and preventing blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticlopidine: Another antiplatelet agent that inhibits ADP-induced platelet aggregation.
Prasugrel: A more potent P2Y12 inhibitor with a faster onset of action compared to Clopidogrel.
Ticagrelor: A reversible P2Y12 inhibitor with a different chemical structure and mechanism of action.
Uniqueness of Clopidogrel Intermediate
This compound is unique due to its specific role in the synthesis of Clopidogrel. Unlike other antiplatelet agents, Clopidogrel requires metabolic activation, and the intermediate is crucial in this process. This makes this compound an essential compound in the production of a widely used and effective antiplatelet medication .
Eigenschaften
IUPAC Name |
methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHGKVMHRNWRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7909207.png)
![tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B7909215.png)
![3-[1,3-Dihydroxypropan-2-yl(hydroxymethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B7909219.png)

![(1S,2S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B7909229.png)


![(8R,9R,10S,13S,14S)-2-Allyl-13-methyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7909255.png)
![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)




